molecular formula C7H6BrNO2 B1380726 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one CAS No. 1379361-49-5

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one

Cat. No.: B1380726
CAS No.: 1379361-49-5
M. Wt: 216.03 g/mol
InChI Key: ZHDCPLRPOVIAHF-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one is a heterocyclic compound with the molecular formula C7H6BrNO2. This compound is part of the furo[3,2-c]pyridinone family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of propargylic alcohols in a tandem reaction sequence. This process involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form the desired furo[3,2-c]pyridinone structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of fused ring systems through cyclization processes.

    Oxidation and Reduction Reactions: Modifications of the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Cyclization Reactions: Often require catalysts like Lewis acids.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,2-c]pyridinones, while cyclization reactions can produce complex fused ring systems .

Scientific Research Applications

2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antimalarial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one is unique due to its specific furo[3,2-c]pyridinone structure, which imparts distinct chemical and biological properties. Its bromine atom also provides a versatile site for further chemical modifications .

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCPLRPOVIAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1OC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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